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Compound of Interest

Compound Name:

{1-[(4-

Bromophenyl)methyl]cyclopropyl}

methanamine

CAS No.: 1368562-53-1

Cat. No.: B3321668

Get Quote

Executive Summary & Pharmacophore Analysis
Audience: Medicinal Chemists, Neuropharmacologists Context: The cyclopropylamine (CPA)

moiety is a privileged scaffold in CNS drug design, historically validated by the antidepressant

Tranylcypromine (Parnate). The addition of a bromobenzyl group to this core creates a

powerful bifunctional pharmacophore. This modification serves two distinct mechanistic

purposes depending on the specific connectivity:

Metabolic Blocking & Lipophilicity: The bromine atom (halogen bonding) and benzyl ring

enhance Blood-Brain Barrier (BBB) permeability and block metabolic oxidation.

Selectivity Tuning: It shifts affinity from broad MAO inhibition toward highly specific

epigenetic targets like LSD1 (KDM1A) or neuroprotective Sigma-1 receptors.

Structural Logic: The "Warhead" and the "Anchor"
The efficacy of bromobenzyl cyclopropylamines relies on a "Warhead + Anchor" strategy.
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Figure 1:Structure-Activity Relationship (SAR) logic of the Bromobenzyl-CPA scaffold. The

cyclopropyl ring acts as the catalytic trap, while the bromobenzyl group dictates isoform

selectivity.

Application Note: Epigenetic Modulation in
Neurodegeneration
Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A) Relevance: LSD1 is a flavin-dependent

amine oxidase structurally similar to MAO. Overactivity of LSD1 represses gene expression

essential for neuronal plasticity. Mechanism: While simple tranylcypromine inhibits both MAO

and LSD1, the introduction of a 4-bromobenzyl group on the nitrogen atom dramatically

increases selectivity for LSD1 over MAO.

Why? The LSD1 active site possesses a large hydrophobic binding pocket that

accommodates the bulky bromobenzyl group, whereas the MAO active site is more sterically

restricted.

The Bromine Effect: The para-bromo substituent forms halogen bonds with backbone

carbonyls in the enzyme cleft, increasing residence time and potency into the nanomolar

range [1].

Detailed Synthetic Protocol: Reductive Amination
Objective: Synthesis of N-(4-bromobenzyl)-trans-2-phenylcyclopropan-1-amine. Rationale: This

protocol uses a reductive amination approach. It is preferred over direct alkylation (using benzyl

bromide) to minimize over-alkylation to the tertiary amine.
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Materials & Reagents
Reagent Equiv.[1][2] Role

trans-2-

Phenylcyclopropylamine

(Tranylcypromine) HCl

1.0 Core Scaffold (Amine)

4-Bromobenzaldehyde 1.1 Linker Source (Carbonyl)

Sodium Triacetoxyborohydride

(STAB)
1.5 Mild Reducing Agent

Triethylamine (TEA) 1.2 Free-basing agent

1,2-Dichloroethane (DCE) Solvent Aprotic solvent

Acetic Acid (AcOH) Cat.[1] Catalyst for imine formation

Step-by-Step Methodology
Free-Basing:

Dissolve Tranylcypromine HCl (1.0 mmol) in DCE (10 mL).

Add TEA (1.2 mmol) and stir for 15 minutes at Room Temperature (RT) to liberate the free

amine.

Imine Formation:

Add 4-Bromobenzaldehyde (1.1 mmol) to the reaction mixture.

Add catalytic AcOH (1-2 drops).

Critical Step: Stir for 2 hours at RT under Nitrogen atmosphere. Monitor by TLC (formation

of the intermediate imine is usually visible).

Reduction:

Cool the mixture to 0°C in an ice bath.
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Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde before imine

formation.

Allow to warm to RT and stir overnight (12-16 hours).

Work-up:

Quench with saturated aqueous NaHCO3 (15 mL).

Extract with Dichloromethane (DCM) (3 x 15 mL).

Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

Purification:

Purify via Flash Column Chromatography (SiO2).

Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).

Yield Expectation: 70-85%.

Workflow Diagram
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Figure 2:Synthetic pathway for N-alkylation via reductive amination.

Biological Validation Protocol: MAO-B Inhibition
Assay
Objective: Determine the IC50 of the synthesized compound against MAO-B to assess

selectivity (vs. LSD1). Method: Amplex Red Fluorometric Assay.[3]

Assay Principle
MAO-B converts substrate (Tyramine) to aldehyde + H2O2. H2O2 reacts with Amplex Red (10-

acetyl-3,7-dihydroxyphenoxazine) in the presence of Horseradish Peroxidase (HRP) to

generate Resorufin (highly fluorescent).

Protocol
Enzyme Prep: Dilute recombinant human MAO-B (Sigma-Aldrich) to 0.5 U/mL in Reaction

Buffer (0.05 M Sodium Phosphate, pH 7.4).
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Compound Prep:

Dissolve Bromobenzyl-CPA derivative in DMSO (10 mM stock).

Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

Incubation:

Add 50 µL Enzyme solution + 1 µL Compound to 96-well black plate.

Pre-incubation:[1] Incubate for 30 mins at 37°C. (Critical for irreversible inhibitors like

CPAs to allow covalent adduct formation).

Reaction Start:

Add 50 µL Working Solution containing:

200 µM Amplex Red

1 U/mL HRP

1 mM Tyramine

Measurement:

Incibrate for 30-60 mins at 37°C protected from light.

Read Fluorescence: Ex 530 nm / Em 590 nm.

Analysis:

Calculate % Inhibition relative to DMSO control.

Fit data to sigmoidal dose-response curve to determine IC50.

In Vitro ADME: BBB Permeability (PAMPA)
Objective: Verify CNS penetration potential. Method: Parallel Artificial Membrane Permeability

Assay (PAMPA-BBB).
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Protocol
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.

Procedure:

Coat the filter membrane of the donor plate with 4 µL of Lipid Solution.

Add 150 µL of compound solution (10 µM in PBS pH 7.4) to Donor wells.

Add 300 µL of PBS to Acceptor wells (bottom plate).

Sandwich the plates and incubate for 18 hours at RT in a humidity chamber.

Quantification:

Analyze Donor and Acceptor concentrations via LC-MS/MS.

Calculate Effective Permeability (

).

Benchmark:

cm/s indicates high CNS permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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